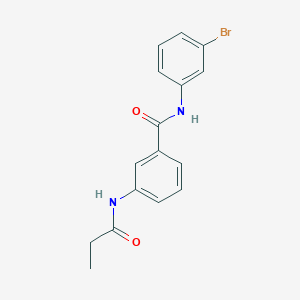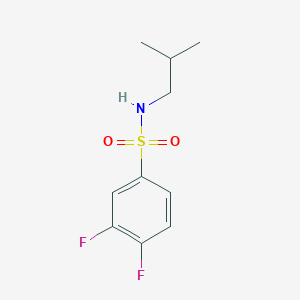![molecular formula C18H16ClFN2O2 B5368296 4-chloro-2-fluoro-N-[4-methyl-3-(2-oxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5368296.png)
4-chloro-2-fluoro-N-[4-methyl-3-(2-oxo-1-pyrrolidinyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-2-fluoro-N-[4-methyl-3-(2-oxo-1-pyrrolidinyl)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CFMPB, and it belongs to the class of benzamide derivatives.
作用機序
The mechanism of action of CFMPB is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer growth, neurodegeneration, and inflammation. CFMPB has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate the expression of genes involved in cancer growth and inflammation. CFMPB has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which is responsible for the protection of cells from oxidative stress and inflammation.
Biochemical and Physiological Effects:
CFMPB has been shown to have various biochemical and physiological effects on cells and tissues. In cancer cells, CFMPB induces apoptosis by activating the caspase cascade and suppressing the activity of anti-apoptotic proteins. In neurons, CFMPB protects against oxidative stress and inflammation by activating the Nrf2 signaling pathway and suppressing the production of pro-inflammatory cytokines. Inflammatory cells such as macrophages and T cells are also affected by CFMPB, as it reduces the production of pro-inflammatory cytokines and chemokines.
実験室実験の利点と制限
CFMPB has several advantages for lab experiments, including its high potency, specificity, and selectivity. CFMPB is also stable under physiological conditions and can be easily synthesized in the lab. However, CFMPB has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for the study of CFMPB. One direction is to investigate the potential of CFMPB as a therapeutic agent for cancer, neurodegenerative diseases, and inflammatory disorders. Another direction is to study the structure-activity relationship of CFMPB and its derivatives to identify more potent and selective compounds. Additionally, the development of new synthesis methods for CFMPB and its derivatives could lead to more efficient and cost-effective production of these compounds.
合成法
The synthesis of CFMPB involves the reaction of 4-chloro-2-fluoroaniline with 4-methyl-3-(2-oxo-1-pyrrolidinyl)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane, and the product is purified using column chromatography. The yield of CFMPB obtained through this method is around 50%.
科学的研究の応用
CFMPB has been studied extensively for its potential applications in various fields such as cancer therapy, neuroprotection, and inflammation. In cancer therapy, CFMPB has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing the activity of cancer-promoting enzymes. In neuroprotection, CFMPB has been found to protect neurons from oxidative stress and inflammation, which are the major causes of neurodegenerative diseases. In inflammation, CFMPB has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are responsible for the development of chronic inflammatory diseases.
特性
IUPAC Name |
4-chloro-2-fluoro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2O2/c1-11-4-6-13(10-16(11)22-8-2-3-17(22)23)21-18(24)14-7-5-12(19)9-15(14)20/h4-7,9-10H,2-3,8H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPNJQUICURYEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)F)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-chlorophenyl)-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5368234.png)
![2-(1,3-benzothiazol-2-yl)-3-{4-[methyl(phenyl)amino]phenyl}acrylonitrile](/img/structure/B5368240.png)
![{4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B5368244.png)

![2-(2-bromo-4-{[(2-furylmethyl)amino]methyl}-6-methoxyphenoxy)acetamide hydrochloride](/img/structure/B5368256.png)
![1-(2-{[2-(5-methyl-2-furyl)-1H-imidazol-1-yl]methyl}phenyl)-1H-1,2,4-triazole](/img/structure/B5368259.png)
![8-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5368265.png)
![ethyl 5-(4-chlorophenyl)-2-[(1-ethyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5368270.png)
![N-cyclopropyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5368272.png)
![[1-(1-benzoyl-2-phenylvinyl)-2(1H)-pyridinylidene]malononitrile](/img/structure/B5368278.png)


![[3-(4-fluorobenzyl)-3-piperidinyl]methanol hydrochloride](/img/structure/B5368311.png)
